

Amino-PEG12-Boc: A Technical Guide to a Versatile Linker in Drug Development

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Compound of Interest

Compound Name: Amino-PEG12-Boc

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Core Concepts: Introduction to Amino-PEG12-Boc

Amino-PEG12-Boc is a heterobifunctional linker molecule integral to the advancement of modern therapeutics, particularly in the realm of targeted protein degradation and bioconjugation. It features a discrete polyethylene glycol (PEG) chain of 12 ethylene glycol units, providing a flexible, hydrophilic spacer. One terminus of the PEG chain is functionalized with a primary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protection is crucial for controlled, stepwise chemical synthesis, as it can be readily removed under mild acidic conditions to reveal a reactive primary amine.

The primary application of **Amino-PEG12-Boc** is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.^[1]

Primary Function: A Bridge for Targeted Protein Degradation

The principal role of **Amino-PEG12-Boc** is to serve as a flexible linker in the architecture of a PROTAC molecule.^{[1][2][3]} A PROTAC consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.^[1] The PEG12 chain of **Amino-PEG12-Boc** provides the

necessary length and flexibility for the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

The hydrophilic nature of the PEG linker enhances the solubility and bioavailability of the resulting PROTAC molecule, which is often a critical challenge in drug development.[4] The defined length of the PEG12 chain allows for precise control over the distance between the two ends of the PROTAC, a crucial factor in optimizing the efficiency of ternary complex formation and subsequent protein degradation.

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative data for **Amino-PEG12-Boc** and related derivatives, providing a comparative overview for researchers.

| Property | Amino-PEG12-Boc | N-Boc-PEG12-alcohol | Amino-PEG12-acid |
|--------------------|------------------------------|-----------------------|---------------------|
| Molecular Formula | C31H63NO14 | C29H59NO14 | C27H55NO14 |
| Molecular Weight | 673.83 g/mol [1] | 645.8 g/mol [5] | 617.7 g/mol [6] |
| CAS Number | 1383814-00-3[1][7] | 159156-95-3[5] | 1415408-69-3[6] |
| Appearance | Solid-Liquid Mixture[1] | - | - |
| Color | Colorless to light yellow[1] | - | - |
| Purity | >98% (typical) | 98%[5] | 98%[6] |
| Solubility | DMSO (100 mg/mL) [1] | Water, DMSO, DCM, DMF | Water, DMSO, DMF[6] |
| Storage Conditions | -20°C, protect from light[1] | -20°C[5] | -20°C[6] |

Experimental Protocols

While specific, detailed protocols for the direct use of **Amino-PEG12-Boc** are often proprietary, the following generalized methodologies outline the key experimental steps for its application in PROTAC synthesis and bioconjugation.

General Protocol for PROTAC Synthesis using a Boc-Protected Amine-PEG Linker

This protocol describes a two-step process involving the deprotection of the Boc group followed by amide bond formation.

Step 1: Boc Deprotection

- **Dissolution:** Dissolve the Boc-protected amine-PEG linker (e.g., **Amino-PEG12-Boc**) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
- **Acid Treatment:** Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.
- **Reaction:** Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step without further purification.

Step 2: Amide Coupling to an E3 Ligase Ligand

- **Dissolution:** Dissolve the deprotected amine-PEG linker and the carboxylic acid-functionalized E3 ligase ligand in an aprotic solvent like dimethylformamide (DMF).
- **Coupling Agent Addition:** Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.

- **Reaction:** Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
- **Purification:** Once the reaction is complete, purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.

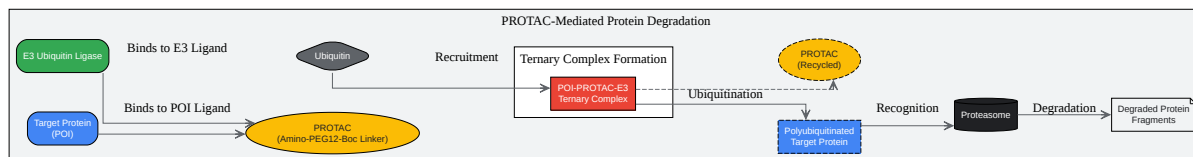
General Protocol for Bioconjugation to a Protein

This protocol outlines the conjugation of a PEG linker to a protein via its primary amines (e.g., lysine residues).

- **Protein Preparation:** Prepare a solution of the target protein in a suitable buffer, typically a phosphate buffer (PBS) at a pH of 7.2-8.0.
- **Linker Activation:** Activate the carboxylic acid terminus of a deprotected Amino-PEG12-linker (forming Amino-PEG12-acid) to an N-hydroxysuccinimide (NHS) ester using EDC and NHS.
- **Conjugation Reaction:** Add the activated PEG-NHS ester to the protein solution. The molar ratio of the PEG linker to the protein should be optimized to achieve the desired degree of labeling.
- **Incubation:** Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
- **Purification:** Remove the unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
- **Characterization:** Characterize the resulting PEGylated protein using techniques such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the degree of PEGylation.

Mandatory Visualizations

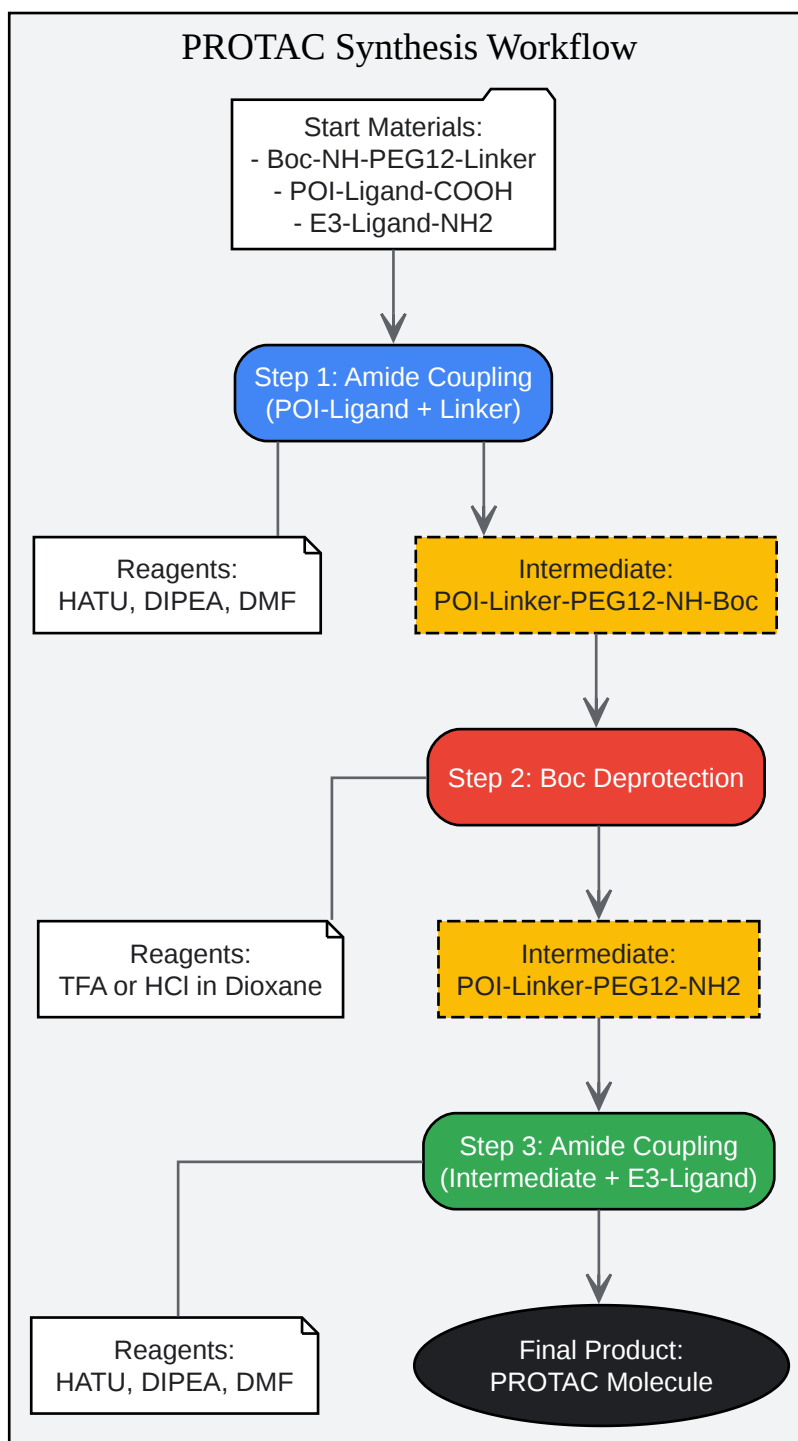
Signaling Pathway: PROTAC Mechanism of Action



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Caption: General mechanism of action for a PROTAC, highlighting the role of the linker.

Experimental Workflow: PROTAC Synthesis



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Caption: A representative workflow for the synthesis of a PROTAC molecule.

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